3-Azido-3-(iodomethyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC18055007
Molecular Formula: C5H10ClIN4
Molecular Weight: 288.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10ClIN4 |
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Molecular Weight | 288.52 g/mol |
IUPAC Name | 3-azido-3-(iodomethyl)pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C5H9IN4.ClH/c6-3-5(9-10-7)1-2-8-4-5;/h8H,1-4H2;1H |
Standard InChI Key | VWJXJPOMOWPFSQ-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1(CI)N=[N+]=[N-].Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure consists of a five-membered pyrrolidine ring substituted at the 3-position with an azido group and an iodomethyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is C₅H₈IN₃·HCl, with a molecular weight of 273.51 g/mol.
Stereochemical Considerations
The stereochemistry at the 3-position is critical for its reactivity. Substitution patterns in pyrrolidine derivatives often influence conformational stability and intermolecular interactions . For instance, SN₂ reactions involving azide displacement typically result in inversion of configuration, a principle leveraged in its synthesis .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of 3-azido-3-(iodomethyl)pyrrolidine hydrochloride involves sequential functionalization of the pyrrolidine ring. A representative pathway, adapted from methods for analogous compounds , includes:
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Ring Functionalization: Starting from a hydroxylated pyrrolidine precursor (e.g., trans-4-hydroxy-L-proline), the hydroxyl group is converted to a leaving group (e.g., sulfonate ester) via sulfonylation.
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Azide Introduction: Displacement of the leaving group with sodium azide (NaN₃) via an SN₂ mechanism, introducing the azido group with concomitant stereochemical inversion .
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Iodomethylation: Quaternization of a methyl group adjacent to the azido substituent using iodomethane (CH₃I) or iodine in the presence of a base.
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Salt Formation: Treatment with hydrochloric acid (HCl) yields the hydrochloride salt.
Table 1: Comparison of Synthetic Methods for Azido-Iodomethyl Pyrrolidine Derivatives
Challenges and Optimizations
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Azide Stability: The azido group’s thermal sensitivity necessitates low-temperature reactions to prevent decomposition .
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Regioselectivity: Competing reactions during iodomethylation are mitigated by steric hindrance from the pyrrolidine ring .
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Purification: Column chromatography (silica gel, ethyl acetate/hexanes) effectively isolates the product from byproducts .
Physicochemical Properties
Spectral Characterization
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IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ confirms the azido group, while C-I stretching appears at ~500 cm⁻¹ .
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NMR Spectroscopy:
Stability and Solubility
The compound is hygroscopic and requires storage under inert conditions. It exhibits good solubility in water, methanol, and dimethylformamide (DMF) but limited solubility in nonpolar solvents like hexanes .
Reactivity and Applications
Click Chemistry Applications
The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioconjugation or polymer crosslinking. For example, reaction with terminal alkynes yields triazole-linked derivatives :
Pharmaceutical Intermediates
The iodomethyl group serves as a leaving group in nucleophilic substitutions, facilitating the synthesis of antiviral or anticancer agents. For instance, displacement with amines yields tertiary amine derivatives .
Catalysis and Materials Science
Pyrrolidine-based ligands derived from this compound have been employed in asymmetric catalysis. The azetidine-pyrrolidine hybrid systems show enhanced enantioselectivity in Henry reactions compared to pure pyrrolidine ligands .
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